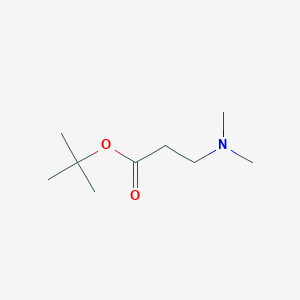

Tert-butyl 3-(dimethylamino)propanoate

Description

Tert-butyl 3-(dimethylamino)propanoate (C₁₁H₂₁NO₃, MW 215.29 g/mol) is a tertiary ester featuring a dimethylamino group at the β-position. This compound is widely utilized as a building block in organic synthesis, particularly in the preparation of dendrimers and peptide conjugates. Its tert-butyl ester group enhances stability during reactions, while the dimethylamino moiety provides nucleophilicity and basicity, facilitating conjugation strategies in nanomaterial design .

Properties

IUPAC Name |

tert-butyl 3-(dimethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBRQNHHCAQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Esterification: One common method involves the esterification of 3-(dimethylamino)propanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Flow Microreactors: A more sustainable and efficient method involves the use of flow microreactor systems.

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors is becoming more popular due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(dimethylamino)propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Tert-butyl 3-(dimethylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological conditions due to its structural similarity to neurotransmitter analogs.

Industry:

Polymer Production: It is used in the production of specialty polymers and resins, providing unique properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylamino)propanoate involves its interaction with various molecular targets, primarily through its ester and dimethylamino functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural analogs of tert-butyl 3-(dimethylamino)propanoate vary in substituents, molecular weight, and functional groups, leading to distinct physicochemical properties and applications. Below is a detailed analysis:

Structural and Functional Group Variations

tert-butyl 3-(benzylamino)propanoate (C₁₄H₂₁NO₂, MW 235.32 g/mol)

- Key Differences: Replaces the dimethylamino group with a benzylamino moiety.

- However, in a study on INS-1E pancreatic β-cells, neither this compound nor this compound significantly affected cell proliferation, suggesting minimal biological interference in this context .

QA-4408: tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate (C₁₂H₂₃NO₄, MW 245.32 g/mol)

- Key Differences: Incorporates an ethoxy linker between the dimethylamino group and the ester.

- This modification is advantageous in drug delivery systems where solubility and pharmacokinetics are critical .

(S)-tert-butyl 2,3-diaminopropanoate (C₇H₁₆N₂O₂, MW 160.21 g/mol)

- Key Differences: Features two amino groups (diamino) and an (S)-chiral center.

- Impact : The diamine structure enables bifunctional reactivity, making it valuable in asymmetric synthesis and peptide coupling. Its chirality is critical for producing enantioselective catalysts or therapeutics .

Compound from : 3-[3-(dimethylamino)propanamido]propanoate derivative (C₂₀H₂₇N₃O₆S, MW 437.52 g/mol)

- Key Differences : Includes a sulfamoyl group and a pyrrolidine ring.

- Impact : The sulfonamide and heterocyclic groups enhance hydrogen-bonding capacity, making this compound suitable for targeting enzymes or receptors in medicinal chemistry .

Molecular Weight and Physicochemical Properties

Observations :

Biological Activity

Tert-butyl 3-(dimethylamino)propanoate is a synthetic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 245.36 g/mol. Its structure includes a tert-butyl ester group and a dimethylamino moiety, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dimethylamino group enables the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity. Additionally, it may influence cellular responses by participating in signaling pathways through receptor binding.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activities by binding to their active sites.

- Receptor Binding : It may influence receptor-mediated signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : Studies have shown that this compound can modulate the activity of specific enzymes, influencing metabolic pathways.

- Neuropharmacological Effects : Given its structural similarity to neurotransmitter analogs, it is being investigated for potential applications in treating neurological conditions.

- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by targeting specific cancer cell lines .

Case Studies

-

Enzyme Interaction Studies :

- In vitro studies demonstrated that this compound could significantly alter enzyme activity in various biochemical assays, indicating its potential as a biochemical probe for studying enzyme mechanisms.

-

Neuropharmacological Applications :

- Research into compounds with similar structures has revealed their potential in drug development aimed at neurological disorders, suggesting that this compound could be a valuable building block for future pharmaceuticals.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate | Contains diethylamine; affects reactivity and solubility | |

| Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-(methylamino)propanoate | Smaller size; different reactivity due to methyl groups | |

| Tert-Butyl 3-{[2-(diisopropylamino)ethyl]amino}propanoate | Contains diisopropylamine; impacts steric hindrance and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.